molecular formula C17H20N4O5S B587232 Des(methylpiperazinyl) sildenafil acid CAS No. 1357931-55-5

Des(methylpiperazinyl) sildenafil acid

Cat. No.: B587232
CAS No.: 1357931-55-5
M. Wt: 392.43
InChI Key: DFABUTFBIDMPKZ-UHFFFAOYSA-N
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Description

Des(methylpiperazinyl) sildenafil acid is a chemical compound with the molecular formula C17H20N4O5S. It is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. This compound is characterized by the presence of a benzenesulfonic acid moiety and a pyrazolo[4,3-d]pyrimidin-5-yl group, which are crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of des(methylpiperazinyl) sildenafil acid involves several steps, starting from commercially available precursors. One common method includes the cyclization of a bis-amide intermediate using polyphosphoric acid at elevated temperatures . Another approach involves the use of arylacetic acid as an acyl source, with potassium persulfate (K2S2O8) as an oxidant in an aqueous medium . These methods ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically employs high-performance liquid chromatography (HPLC) for purification. The process involves flash chromatography followed by preparative HPLC to isolate and purify the compound from reaction mixtures . This ensures that the product meets the stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Des(methylpiperazinyl) sildenafil acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonic acid moiety, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(methylpiperazinyl) sildenafil acid is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike sildenafil, it has a benzenesulfonic acid moiety instead of an N-methylpiperazinyl group, leading to different interactions with biological targets and potentially unique therapeutic applications .

Properties

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-4-6-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-10(27(23,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFABUTFBIDMPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357931-55-5
Record name Des(methylpiperazinyl) sildenafil acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357931555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DES(METHYLPIPERAZINYL) SILDENAFIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD449DO1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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